7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
CAS No.: 946361-52-0
Cat. No.: VC11899554
Molecular Formula: C23H24FN3O4S
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946361-52-0 |
|---|---|
| Molecular Formula | C23H24FN3O4S |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | 7-[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
| Standard InChI | InChI=1S/C23H24FN3O4S/c24-19-5-1-3-18(13-19)23(29)25-9-11-26(12-10-25)32(30,31)20-14-16-4-2-8-27-21(28)7-6-17(15-20)22(16)27/h1,3,5,13-15H,2,4,6-12H2 |
| Standard InChI Key | OLQAWALPECDFQP-UHFFFAOYSA-N |
| SMILES | C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)CCC(=O)N3C1 |
| Canonical SMILES | C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)CCC(=O)N3C1 |
Introduction
Synthesis Pathways
While specific details on the synthesis of this exact compound are unavailable in the provided results, similar compounds with sulfonamide or piperazine derivatives typically follow these steps:
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Preparation of Piperazine Derivative:
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The piperazine core is functionalized with a 3-fluorobenzoyl group using acylation reactions, often employing fluorinated benzoyl chlorides.
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Sulfonylation:
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Introduction of the sulfonyl group is achieved by reacting the intermediate with sulfonyl chlorides under basic conditions.
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Formation of Tricyclic Framework:
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The azatricyclic structure is synthesized through cyclization reactions, often involving intramolecular nucleophilic substitutions or ring-closing metathesis.
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These steps require precise reaction conditions to ensure high yields and purity.
Anticancer Activity
Compounds containing sulfonamide groups and fluorinated benzene rings are frequently investigated for their anticancer properties. These functionalities enhance binding to specific enzymes or receptors involved in cancer cell proliferation .
Central Nervous System (CNS) Applications
Piperazine derivatives have been explored for their effects on CNS disorders such as anxiety, depression, and neurodegenerative diseases due to their ability to cross the blood-brain barrier .
Data Table: Key Functional Groups and Their Roles
| Functional Group | Role in Activity/Properties |
|---|---|
| 3-Fluorobenzoyl | Enhances hydrophobic interactions; potential anticancer activity |
| Piperazine | Improves CNS penetration; versatile pharmacophore |
| Sulfonyl | Increases solubility; contributes to antimicrobial properties |
| Azatricyclic Framework | Provides rigidity; enhances specificity for biological targets |
Future Research Directions
To fully explore the potential of this compound:
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In Vitro Studies:
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Evaluate cytotoxicity against cancer cell lines such as HCT-116 or MCF-7.
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Test antimicrobial efficacy against resistant bacterial strains.
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In Silico Docking Studies:
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Predict binding affinities to target proteins such as kinases or bacterial enzymes.
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Pharmacokinetics:
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Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Derivatization:
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Modify functional groups to optimize activity and reduce toxicity.
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This detailed analysis highlights the promising nature of 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one as a candidate for further pharmacological research across multiple therapeutic areas.
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